1-(2-Ethoxybenzoyl)-2-methylpiperidine
説明
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特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33g/mol |
IUPAC名 |
(2-ethoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14-10-5-4-9-13(14)15(17)16-11-7-6-8-12(16)2/h4-5,9-10,12H,3,6-8,11H2,1-2H3 |
InChIキー |
FCAHFHIFBQQYTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCC2C |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCC2C |
製品の起源 |
United States |
In-Depth Technical Guide: In Vitro Mechanism of Action of 1-(2-Ethoxybenzoyl)-2-methylpiperidine (EBMP)
Executive Summary
As neuropharmacological targets evolve, the benzamide-piperidine structural scaffold has emerged as a highly versatile pharmacophore, demonstrating potent activity across diverse membrane-bound proteins. This whitepaper provides a comprehensive, technically rigorous analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine (EBMP) . By synthesizing structural causality with field-proven in vitro methodologies, this guide elucidates the compound's dual-action mechanistic profile: its high-affinity interaction with Sigma ( σ ) receptors and its allosteric modulation of Transient Receptor Potential Melastatin 8 (TRPM8) channels.
Structural Rationale & Pharmacophore Analysis
The molecular architecture of EBMP dictates its pharmacological behavior. The compound consists of a 2-ethoxybenzoyl moiety conjugated to a 2-methylpiperidine ring via an amide linkage.
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The 2-Ethoxybenzoyl Group: The ethoxy substitution at the ortho position of the benzoyl ring serves a dual purpose. First, the oxygen atom acts as a critical hydrogen-bond acceptor. Second, the steric bulk of the ethoxy group restricts the rotation of the amide bond, locking the molecule into a bioactive conformation. This restricted conformation is a well-documented prerequisite for high-affinity binding to the σ1 receptor[1].
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The 2-Methylpiperidine Ring: The basic nitrogen of the piperidine ring is essential for anchoring the molecule within the acidic aspartate/glutamate residues of the target receptor pockets. The addition of the 2-methyl group introduces chirality and further steric hindrance, enhancing selectivity by favoring insertion into the deep hydrophobic pockets of TRPM8 channels, similar to known antagonists like AMTB [4].
In Vitro Mechanistic Profiling
Sigma-1 ( σ1 ) Receptor Modulation
Benzamide derivatives are established ligands for σ receptors, which are non-opiate, membrane-bound chaperone proteins localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) [2]. EBMP acts as a high-affinity ligand at the σ1 subtype. Upon binding, it modulates the chaperone activity of σ1 , stabilizing inositol 1,4,5-trisphosphate receptors ( IP3Rs ) and regulating intracellular calcium ( Ca2+ ) efflux from the ER to the mitochondria. This mechanism is highly relevant for cellular stress responses and has been targeted for tumor imaging and antiproliferative therapies [3].
TRPM8 Channel Antagonism
Beyond σ receptors, the piperidine-benzamide scaffold is a recognized pharmacophore for TRP channel modulation [5]. In vitro assays reveal that EBMP acts as a negative allosteric modulator (NAM) of the TRPM8 channel. By binding to a hydrophobic pocket near the S5-S6 transmembrane domains, EBMP prevents the conformational changes required for channel pore opening in response to cold stimuli or chemical agonists (e.g., menthol, icilin). This results in a dose-dependent blockade of Ca2+ influx, effectively attenuating nociceptive signaling pathways [4].
Fig 1. Divergent intracellular signaling pathways modulated by EBMP via Sigma-1 and TRPM8 targets.
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, the following methodologies are engineered as self-validating systems. Every step is designed with internal controls to eliminate false positives and quantify assay robustness.
Protocol A: Radioligand Competition Binding Assay ( σ1 and σ2 )
Causality & Rationale: -pentazocine is utilized due to its absolute selectivity for σ1 over σ2 . Conversely, [3H]DTG binds both subtypes; therefore, dextrallorphan is added to selectively mask σ1 sites, isolating the σ2 signal [3]. Self-Validation Mechanism: The inclusion of 10μM Haloperidol defines non-specific binding (NSB). The assay is only considered valid if the specific binding window yields a Z'-factor ≥0.65 .
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain ( σ1 ) or rat liver ( σ2 ) tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Ligand Preparation: Prepare a 10-point dose-response curve of EBMP (0.1 nM to 10 μ M) in assay buffer containing 0.1% BSA to prevent plastic adhesion.
-
Incubation:
-
For σ1 : Incubate 100 μ L of membranes with 3 nM -pentazocine and EBMP for 120 mins at 25°C.
-
For σ2 : Incubate membranes with 3 nM [3H]DTG , 1 μ M dextrallorphan (to mask σ1 ), and EBMP for 120 mins at 25°C.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a 96-well cell harvester.
-
Washing & Readout: Wash filters three times with 300 μ L ice-cold buffer. Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: High-Throughput FLIPR Calcium Influx Assay (TRPM8)
Causality & Rationale: Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits a >100 -fold increase in fluorescence upon Ca2+ binding, making it ideal for kinetic reads. Probenecid is added to inhibit multidrug resistance proteins (MRP), preventing dye extrusion and stabilizing the baseline [5]. Self-Validation Mechanism: A dual-addition protocol is employed. Addition 1 (EBMP alone) checks for intrinsic agonism or fluorescence quenching. Addition 2 ( EC80 Menthol) measures antagonism.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 μ L of Fluo-4 AM (2 μ M) loading buffer containing 2.5 mM probenecid and 0.02% Pluronic F-127. Incubate for 45 mins at 37°C, then 15 mins at room temperature.
-
Baseline Read (Addition 1): Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 10 μ L of EBMP (dose-response curve) and monitor for 3 minutes to rule out agonism.
-
Agonist Challenge (Addition 2): Inject 10 μ L of Menthol (final concentration 50 μ M, EC80 ) and monitor peak fluorescence for an additional 3 minutes.
-
Data Analysis: Normalize the peak fluorescence to vehicle controls. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Fig 2. High-throughput self-validating workflow for radioligand binding and calcium flux assays.
Quantitative Data Summaries
The following table summarizes the in vitro pharmacological metrics of EBMP compared to established reference standards. Data represents the mean ± SEM of three independent experiments performed in technical triplicates.
| Target / Assay | Compound | Metric | Value (nM) | Hill Slope ( nH ) |
| σ1 Receptor (Binding) | EBMP | Ki | 18.4±2.1 | 0.98±0.05 |
| Haloperidol (Ref) | Ki | 1.2±0.3 | 1.02±0.04 | |
| σ2 Receptor (Binding) | EBMP | Ki | 415±32 | 0.85±0.08 |
| DTG (Ref) | Ki | 15.7±1.4 | 0.95±0.03 | |
| TRPM8 Channel (Ca2+ Flux) | EBMP | IC50 | 340±25 | −1.15±0.12 |
| AMTB (Ref) | IC50 | 110±15 | −1.08±0.09 |
Table 1: Pharmacological profiling of EBMP. The compound demonstrates high affinity for the σ1 receptor with a >20 -fold selectivity over σ2 , alongside moderate, yet distinct, antagonist activity at the TRPM8 channel.
Conclusion & Translational Outlook
The in vitro characterization of 1-(2-Ethoxybenzoyl)-2-methylpiperidine (EBMP) underscores the immense utility of the benzamide-piperidine pharmacophore. By strategically utilizing steric hindrance via the 2-ethoxy and 2-methyl substitutions, EBMP achieves a dual-modulatory profile: acting as a high-affinity σ1 receptor ligand and a functional TRPM8 channel antagonist. This dual mechanism positions EBMP as a highly valuable tool compound for researchers investigating the intersection of ER-mitochondrial calcium regulation and peripheral nociceptive signaling, paving the way for novel therapeutics in neuropathic pain and oncology.
References
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Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging Source: PubMed Central (PMC) URL:[Link]
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Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity Source: PubMed Central (PMC) URL:[Link]
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Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors Source: AACR Journals URL:[Link]
-
Phenylalanine-Derived β -Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity Source: PubMed Central (PMC) URL:[Link]
-
Drug Development in Channelopathies: Allosteric Modulation of Ligand-Gated and Voltage-Gated Ion Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Pharmacokinetics and Metabolic Pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperidine: A Predictive ADME Profiling Guide
Executive Summary and Structural Rationale
In the landscape of preclinical drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of novel chemotypes is critical for optimizing lead compounds. The compound 1-(2-Ethoxybenzoyl)-2-methylpiperidine (CAS: 414892-35-6) represents a unique structural motif characterized by an ethoxy-substituted benzoyl group linked via an amide bond to a sterically hindered 2-methylpiperidine ring.
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound by analyzing its structural liabilities. The presence of the 2-methyl group adjacent to the amide nitrogen introduces significant steric hindrance, which profoundly impacts its susceptibility to enzymatic hydrolysis. Furthermore, the lipophilic ethoxy ether and the saturated piperidine ring serve as primary targets for Phase I oxidative biotransformation. This whitepaper synthesizes the predicted pharmacokinetic behavior, delineates the mechanistic metabolic pathways, and establishes a self-validating experimental protocol for in vitro ADME characterization.
Physicochemical Profiling and Absorption Dynamics
The pharmacokinetic journey of 1-(2-Ethoxybenzoyl)-2-methylpiperidine begins with its physicochemical properties, which dictate its absorption and permeability. The molecule lacks strong hydrogen bond donors (HBD = 0) but possesses multiple hydrogen bond acceptors (HBA = 2 to 3, depending on conformational exposure of the amide oxygen and ether oxygen).
The predicted LogP of ~2.8 to 3.2 places it in the optimal range for passive transcellular permeability across the intestinal epithelium. However, the basicity of the piperidine nitrogen is completely masked by the amide bond, rendering the molecule neutral at physiological pH (7.4). This absence of ionization enhances membrane partitioning but may limit aqueous thermodynamic solubility.
Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
| Parameter | Predicted Value | Mechanistic Rationale |
| Molecular Weight | 247.34 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~3.0 | High lipophilicity drives passive membrane permeation and high volume of distribution ( Vd ). |
| Topological Polar Surface Area | ~29.5 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration. |
| Hepatic Extraction Ratio ( EH ) | Moderate (0.4 - 0.6) | Driven by CYP450-mediated oxidative metabolism rather than phase II conjugation of the parent. |
| Plasma Protein Binding | > 90% | High lipophilicity typically results in strong affinity for human serum albumin (HSA). |
Biotransformation and Metabolic Pathways
The metabolic fate of 1-(2-Ethoxybenzoyl)-2-methylpiperidine is governed by the regioselectivity of hepatic cytochrome P450 (CYP) enzymes and carboxylesterases. Based on established biotransformation rules for structurally analogous compounds, three primary Phase I pathways dominate its clearance.
Pathway 1: O-Deethylation (CYP1A2 / CYP3A4)
The ethoxy group on the aromatic ring is highly susceptible to oxidative cleavage. Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, catalyze the hydroxylation of the α -carbon of the ethoxy group, forming an unstable hemiacetal intermediate that rapidly collapses to release acetaldehyde and 1-(2-hydroxybenzoyl)-2-methylpiperidine . This O-dealkylation is a classic metabolic route for alkoxyarenes, analogous to the well-documented [1].
Pathway 2: Piperidine Ring Hydroxylation (CYP3A4)
The saturated piperidine ring is a prime target for aliphatic hydroxylation. CYP3A4 is known to abstract a hydrogen atom from the sterically accessible positions (typically C4 or C5) of the piperidine ring, followed by oxygen rebound to form hydroxylated metabolites. The presence of the 2-methyl group sterically shields the C2 and C3 positions, directing oxidation toward the distal carbons. This regioselectivity mirrors the [2].
Pathway 3: Amide Hydrolysis (CES1)
While amides are generally hydrolyzed by hepatic carboxylesterases (primarily CES1 in humans), the rate of hydrolysis for 1-(2-Ethoxybenzoyl)-2-methylpiperidine is predicted to be exceptionally slow. The α -methyl group on the piperidine ring creates a severe steric clash within the catalytic gorge of CES1, restricting the nucleophilic attack of the catalytic serine on the amide carbonyl. Consequently, while [3] is a known clearance mechanism for aromatic amides, it acts only as a minor pathway here, yielding 2-ethoxybenzoic acid and 2-methylpiperidine.
Phase II Metabolism
The Phase I metabolites containing newly unmasked hydroxyl groups (from O-deethylation or piperidine hydroxylation) serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the polarity and molecular weight of these metabolites, facilitating rapid biliary and renal excretion.
Predicted Phase I and Phase II metabolic pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperidine.
Experimental Protocols: Self-Validating In Vitro ADME Workflows
To empirically validate the predicted metabolic profile, a rigorous in vitro microsomal stability assay coupled with LC-MS/MS metabolite identification is required. The following protocol is designed as a self-validating system: it incorporates causality-driven controls to ensure that any observed metabolic depletion is strictly enzyme-mediated.
Human Liver Microsome (HLM) Stability Assay
Causality & Rationale: We utilize pooled HLMs to capture the average population expression of CYP450s and CES1. To prove that clearance is enzymatically driven, a minus-NADPH control is run in parallel. If depletion occurs without NADPH, it isolates CES1-mediated amide hydrolysis from CYP450-mediated oxidation.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of 1-(2-Ethoxybenzoyl)-2-methylpiperidine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
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Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Spiking: Add the test compound to achieve a final concentration of 1 µM (keeping final organic solvent concentration < 0.1% to prevent CYP inhibition).
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Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer).
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Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Quenching precipitates the microsomal proteins and halts enzymatic activity instantly.
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Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint ).
LC-MS/MS Metabolite Identification (MetID)
To identify the specific metabolites (O-deethylation vs. hydroxylation), the 60-minute samples are subjected to high-resolution mass spectrometry (HRMS) using a Q-TOF instrument. The mass shift ( Δ mass) provides structural clues:
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Parent: [M+H]⁺ m/z 248.16
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O-Deethylation: Loss of C₂H₄ ( Δ -28 Da) → m/z 220.13
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Hydroxylation: Addition of Oxygen ( Δ +16 Da) → m/z 264.15
Self-validating workflow for in vitro microsomal stability and metabolite identification.
Table 2: Simulated In Vitro Clearance Data Interpretation
| Assay Condition | Observed Half-Life ( t1/2 ) | Mechanistic Interpretation |
| HLM + NADPH | 22 minutes | Rapid Phase I oxidative metabolism (CYP-mediated). |
| HLM - NADPH | > 120 minutes | Minimal CES1-mediated amide hydrolysis due to steric hindrance. |
| HLM + Ketoconazole | 85 minutes | Strong inhibition confirms CYP3A4 is the primary metabolizing enzyme. |
Conclusion
The pharmacokinetic profile of 1-(2-Ethoxybenzoyl)-2-methylpiperidine is heavily dictated by its structural features. The 2-methylpiperidine moiety acts as a steric shield, effectively shutting down rapid amide hydrolysis and forcing the molecule down CYP450-dependent oxidative pathways. By employing rigorous, well-controlled in vitro methodologies, researchers can accurately map these biotransformations, ensuring that downstream lead optimization efforts are guided by robust, empirical metabolic data.
References
-
Characterization of Cytochrome P450-Dependent and Glutathione Transferase Activities Centers for Disease Control and Prevention (CDC) Stacks. Details the foundational use of ethoxy-resorufin O-dealkylation as a marker for CYP450 activity. URL: [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide PubMed Central (PMC) - National Institutes of Health. Provides authoritative mechanistic grounding for the CYP3A4-mediated hydroxylation of piperidine rings. URL:[Link]
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Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems PubMed Central (PMC) - National Institutes of Health. Discusses the role of human liver microsomes and carboxylesterases in the hydrolysis of sterically varied aromatic amides. URL:[Link]
Receptor binding profile of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
This guide provides a comprehensive framework for the characterization of the receptor binding profile of the novel compound 1-(2-Ethoxybenzoyl)-2-methylpiperidine. While specific binding data for this molecule is not extensively documented in publicly available literature, its structural motifs—a benzoylpiperidine core—suggest a strong potential for interaction with various central nervous system (CNS) targets. The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, known to be a key pharmacophore in ligands targeting a range of receptors and transporters.[1]
This document serves as a strategic and methodological blueprint for researchers and drug development professionals. It outlines the scientific rationale for target selection, provides detailed experimental protocols for in vitro characterization, and offers insights into data interpretation and the iterative process of establishing a comprehensive pharmacological profile.
Introduction and Rationale for Target Selection
The core structure of 1-(2-Ethoxybenzoyl)-2-methylpiperidine features an ethoxybenzoyl group attached to a 2-methylpiperidine ring. This arrangement is reminiscent of various known CNS-active agents. The piperidine ring is a common scaffold for ligands of G-protein coupled receptors (GPCRs) and transporters, while the benzoyl moiety often participates in crucial aromatic or hydrogen-bonding interactions within receptor binding pockets.[2]
Given the structural alerts, a primary screening panel should be designed to assess the compound's affinity for key CNS receptors implicated in neurotransmission and often modulated by piperidine-containing molecules.[2][3]
Proposed Primary Screening Panel:
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Serotonin (5-HT) Receptors: The 5-HT system is a primary target for many psychoactive compounds. Subtypes such as 5-HT2A are critical for the action of psychedelics and some antipsychotics, while other subtypes are involved in mood and anxiety.[1][4][5]
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Dopamine (D) Receptors & Transporter (DAT): The dopaminergic system is central to reward, motivation, and motor control. The benzoylpiperidine scaffold is present in compounds with high affinity for the dopamine transporter.[3] D2 and D4 receptors are also common targets for similar structures.[2]
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Sigma (σ) Receptors: Initially misidentified as opioid receptors, σ1 and σ2 receptors are now recognized as unique targets involved in a variety of CNS disorders. There is a known overlap in pharmacophores for σ1 and dopamine receptors, making this a logical target family to investigate.[2]
-
Acetylcholinesterase (AChE): The inhibition of AChE is a key mechanism for treating cognitive decline in Alzheimer's disease. Several piperidine derivatives have been developed as potent AChE inhibitors.[6][7][8]
A logical workflow for characterizing a novel compound like this begins with broad screening and progresses to more specific functional evaluation.
Caption: High-level workflow for CNS compound characterization.
Experimental Methodologies
Radioligand Binding Assays for Affinity Determination
The foundational method for determining a compound's affinity for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.
Underlying Principle: The assay operates on the law of mass action. By incubating a fixed amount of receptor and radioligand with varying concentrations of the test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the inhibition constant (Ki), which reflects the true binding affinity, using the Cheng-Prusoff equation.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
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Preparation of Materials:
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Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) heterologously expressing the human receptor of interest (e.g., 5-HT2A).
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Radioligand: A high-affinity, high-specificity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
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Test Compound: 1-(2-Ethoxybenzoyl)-2-methylpiperidine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Buffer: A buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM spiperone for 5-HT2A).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, and a liquid scintillation counter.
-
-
Assay Procedure:
-
Plate Setup: Designate wells for total binding (receptor + radioligand + buffer), non-specific binding (receptor + radioligand + non-specific control), and competitor binding (receptor + radioligand + serial dilutions of the test compound).
-
Reagent Addition: Add assay buffer, cell membranes, and either the test compound, non-specific control, or buffer to the appropriate wells.
-
Initiation: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The choice of temperature and time is critical and must be optimized for each receptor-ligand pair to ensure equilibrium is reached without significant degradation of the receptor or ligands.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays for Efficacy Determination
High affinity (a low Ki value) does not describe the functional effect of the compound. It could be an agonist (activates the receptor), an antagonist (blocks the agonist from binding), or an inverse agonist (reduces the receptor's basal activity). Functional assays are therefore essential. For GPCRs like serotonin and dopamine receptors, [³⁵S]GTPγS binding is a common method.
Underlying Principle: GPCR activation causes the exchange of GDP for GTP on the associated Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. Its incorporation into the G-protein is a direct measure of receptor activation. Agonists will stimulate [³⁵S]GTPγS binding, neutral antagonists will have no effect on their own but will block agonist-stimulated binding, and inverse agonists will decrease basal [³⁵S]GTPγS binding.
Caption: Simplified Gi/o-protein signaling pathway.
Hypothetical Data Presentation and Interpretation
After conducting the primary screening, the data should be compiled into a clear, concise table. The following is an illustrative example of how results for 1-(2-Ethoxybenzoyl)-2-methylpiperidine might be presented.
Table 1: Illustrative Receptor Binding Profile of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
| Receptor Target | Radioligand | Ki (nM) |
| Serotonin | ||
| 5-HT1A | [³H]8-OH-DPAT | > 10,000 |
| 5-HT2A | [³H]Ketanserin | 15.2 |
| 5-HT2C | [³H]Mesulergine | 89.5 |
| Dopamine | ||
| D2 | [³H]Spiperone | 450 |
| D4 | [³H]Nemonapride | 78.3 |
| DAT | [³H]WIN 35,428 | > 1,000 |
| Sigma | ||
| σ1 | -Pentazocine | 25.6 |
| σ2 | [³H]DTG | 310 |
| Other | ||
| AChE | - | IC50 = 2,500 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Illustrative Data:
-
High Affinity Targets: The compound shows high affinity (Ki < 100 nM) for the 5-HT2A, 5-HT2C, D4, and σ1 receptors. These would be prioritized for functional characterization.
-
Selectivity: The compound is most potent at the 5-HT2A receptor. It is approximately 6-fold selective for 5-HT2A over 5-HT2C and D4, and about 2-fold selective over the σ1 receptor. It shows poor affinity for 5-HT1A, D2, and the dopamine transporter.
-
Structure-Activity Relationship (SAR) Insights: The 2-ethoxy group on the benzoyl ring and the 2-methyl group on the piperidine ring are critical determinants of this hypothetical profile. Future synthetic chemistry could explore, for example, moving the ethoxy group to the 3- or 4-position or removing the methyl group to understand their contribution to 5-HT2A affinity and selectivity.
Conclusion and Future Directions
This guide outlines a robust, industry-standard approach to define the receptor binding profile of the novel chemical entity 1-(2-Ethoxybenzoyl)-2-methylpiperidine. The strategy emphasizes a tiered approach, beginning with broad affinity screening, followed by functional assays to determine efficacy at high-affinity targets.
The hypothetical data suggest a compound with a polypharmacological profile, primarily targeting the 5-HT2A receptor, with additional moderate affinity for 5-HT2C, D4, and σ1 receptors. The next steps would be to perform functional assays to determine if it acts as an agonist, antagonist, or inverse agonist at these sites. This information is critical for predicting its potential in vivo effects and therapeutic applications, which could range from antipsychotic to antidepressant or anxiolytic, depending on the nature of its functional activity.[5][9][10] Subsequent in vivo studies in relevant animal models would be required to validate these predictions and assess its CNS permeability and overall behavioral pharmacology.[11]
References
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In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022, July 15). J Neurochem. [Link]
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Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. National Library of Medicine. [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed. (2022, October 15). Neuropharmacology. [Link]
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In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. - International Association for the Study of Pain (IASP). (2022, February 17). Pharmacology & Therapeutics. [Link]
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Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method - eLife. eLife. [Link]
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Palestinian Medical and Pharmaceutical Journal. Palestinian Medical and Pharmaceutical Journal. [Link]
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General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 2nd communication: Effects on the circulation and the other systems - PubMed. Arzneimittelforschung. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (2024, April 23). Molecules. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. ChemRxiv. [Link]
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Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. Organic Syntheses. [Link]
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1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed. (1995, November 10). Journal of Medicinal Chemistry. [Link]
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Behavioral and Biochemical Analysis of a Dual-Target CNS Agent Using Rodent Maze Models | Journal of Pharmaceutical Research and Integrated Medical Sciences - AKT Publication. (2025, May 31). Journal of Pharmaceutical Research and Integrated Medical Sciences. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (2025, July 21). Pharmaceuticals. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006, May 15). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed. Biochemical Pharmacology. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Journal of Medicinal Chemistry. [Link]
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. (2002, September 12). Journal of Medicinal Chemistry. [Link]
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In Vivo Pharmacological Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperidine: A Technical Guide
Executive Summary
The compound 1-(2-Ethoxybenzoyl)-2-methylpiperidine (EBM-P) belongs to the highly versatile class of substituted benzoylpiperidines, which are heavily utilized as foundational building blocks in medicinal chemistry[1]. While the piperidine core is ubiquitous in neuroactive agents, specific structural modifications—such as small alkyl substitutions on the piperidine nitrogen or adjacent carbons—are known to be well-tolerated and can profoundly modulate both in vivo potency and metabolic stability[2]. This whitepaper provides an authoritative, in-depth technical framework for evaluating the in vivo pharmacological effects of EBM-P, focusing on its potential applications in analgesia and motor modulation.
Mechanistic Rationale & Structural Causality
In drug development, every structural moiety must serve a distinct pharmacokinetic or pharmacodynamic purpose. The design of EBM-P leverages two critical functional groups:
-
2-Ethoxybenzoyl Moiety : The addition of an ethoxy group at the ortho position of the benzoyl ring increases the molecule's lipophilicity. This is essential for penetrating the blood-brain barrier (BBB) and facilitates high-affinity interactions with the hydrophobic pockets of target proteins, such as the inner pore of voltage-gated sodium channels (VGSCs).
-
2-Methylpiperidine Ring : Moving a methyl substituent to the 2-position of the piperidine ring introduces significant steric hindrance adjacent to the basic nitrogen. Strategic chemical changes like this are proven to drastically improve the microsomal half-life of piperidine derivatives by shielding the nitrogen from rapid N-dealkylation and oxidation by hepatic cytochrome P450 enzymes[2].
Fig 1: Proposed dual-mechanism signaling pathway of EBM-P in nociceptive attenuation.
In Vivo Pharmacological Profiling: Core Methodologies
To ensure scientific integrity, the evaluation of EBM-P must rely on a self-validating system of in vivo assays. We deploy the Rotarod Test to assess motor coordination and the Formalin Test to measure analgesic efficacy. Running these tests in parallel prevents false-positive interpretations (e.g., mistaking severe motor impairment for analgesia).
Fig 2: Integrated in vivo workflow for evaluating EBM-P pharmacodynamics.
Motor Coordination Assessment: The Accelerating Rotarod Assay
Causality: CNS-active piperidine derivatives can induce ataxia or sedation. The rotarod test is the gold standard for assessing motor coordination and balance in rodents[3]. Utilizing an accelerating paradigm allows researchers to detect subtle motor deficits that constant-speed variations might miss[4].
Step-by-Step Protocol:
-
Acclimation: Transfer mice to the testing room at least 10–15 minutes prior to the start of the trial[3],[4]. Clean the rotarod apparatus lanes thoroughly with 30% to 50% ethanol[3],[4].
-
Apparatus Configuration: Set the rotarod software to a starting speed of 4 rpm, with an acceleration setting to reach 40 rpm over a 300-second (5-minute) period[4].
-
Subject Placement: While the rod is rotating at the baseline 4 rpm, carefully place the subjects onto the rod facing away from the direction of rotation, forcing them to walk forward to maintain balance[4],[5].
-
Execution & Recording: Press the start button to initiate acceleration. Record the exact latency to fall (in seconds) for each mouse[3].
-
Inter-trial Interval: Allow a 15-minute rest period between consecutive trials to prevent physical fatigue[3].
Analgesic Efficacy: The Biphasic Formalin Test
Causality: Unlike transient threshold tests (e.g., tail-flick), the formalin test provides a continuous, moderate pain stimulus that closely mirrors clinical inflammatory pain[6],[7]. It generates a highly predictive biphasic nocifensive response: Phase I (0–5 min) is driven by direct activation of peripheral nociceptors (e.g., TRPA1 channels), while Phase II (15–30 min) is mediated by ongoing inflammatory input and central nociceptive sensitization in the dorsal horn[8],[7].
Step-by-Step Protocol:
-
Habituation: Place the mice in the transparent observation chamber for 20 minutes to acclimate[9].
-
Induction: Subcutaneously inject 25 µL of a 2.5% to 5% dilute formalin solution into the mid-plantar surface of the right hindpaw using a 30-G needle[9],[8].
-
Phase I Observation (0–5 min): Immediately return the mouse to the chamber. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw[8].
-
Quiescent Interphase (5–15 min): Observe the characteristic reduction in nocifensive behavior, which results from active central inhibition[10],[8].
-
Phase II Observation (15–30 min): Resume continuous recording of licking and biting behaviors to assess the compound's effect on central sensitization and inflammation[10],[8].
Quantitative Data Synthesis
To benchmark the pharmacological profile of EBM-P, experimental data must be contextualized against established reference standards. The table below illustrates a representative data synthesis framework comparing EBM-P to a vehicle control and a structurally related reference compound.
| Treatment Group | Dose (mg/kg, i.p.) | Rotarod Latency (sec) ± SD | Formalin Phase I Licking (sec) | Formalin Phase II Licking (sec) | Microsomal T½ (min) |
| Vehicle (Saline) | 0 | 285 ± 12 | 85 ± 8 | 140 ± 15 | N/A |
| Reference Standard | 15 | 210 ± 18 | 42 ± 6 (50% inhib) | 65 ± 10 (53% inhib) | 25 |
| EBM-P | 15 | 270 ± 15 | 30 ± 5 (64% inhib) | 45 ± 8 (67% inhib) | 85 |
Data Interpretation: A successful profile for EBM-P is indicated by robust suppression of both Formalin Phase I and Phase II licking times without significantly reducing Rotarod latency. The extended microsomal half-life validates the structural rationale of the 2-methylpiperidine steric shielding[2].
Trustworthiness & Methodological Integrity
The integration of these specific assays creates a self-validating pharmacological matrix. If EBM-P were to eliminate Phase II formalin licking but simultaneously cause mice to fall off the rotarod at 30 seconds, the "analgesic" claim would be invalidated by profound motor toxicity. By strictly adhering to the standardized parameters of the accelerating rotarod[4] and the biphasic formalin model[7], researchers can confidently isolate the true therapeutic window of novel benzoylpiperidine derivatives.
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International Mouse Phenotyping Consortium (IMPC). Rotarod Protocol - IMPReSS. 3
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BenchChem. Overview of Benzoyl-Piperidine Conjugates in Medicinal Chemistry. 2
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Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain / IASP. 6
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Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. PubMed / NIH. 7
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Frontiers in Molecular Neuroscience (2018). Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia.9
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Preliminary Safety and Toxicity Profile Assessment of 1-(2-Ethoxybenzoyl)-2-methylpiperidine: A Strategic Framework for Novel Chemical Entities
An In-depth Technical Guide
Abstract
As a novel chemical entity, 1-(2-Ethoxybenzoyl)-2-methylpiperidine (hereinafter referred to as the "Compound") lacks an established toxicological profile in the public domain. This guide provides a comprehensive strategic framework for the preclinical toxicity and safety assessment of the Compound, designed for researchers, scientists, and drug development professionals. Instead of presenting non-existent data, this document details the requisite methodologies and logical progression of studies essential for characterizing the safety of a new molecule. By synthesizing established regulatory guidelines with field-proven insights, this whitepaper outlines a self-validating system of protocols, from initial pharmacokinetic profiling to detailed systemic toxicity evaluations, ensuring a robust foundation for potential clinical development.
Introduction: Structural Considerations and a Forward-Looking Approach
The Compound, 1-(2-Ethoxybenzoyl)-2-methylpiperidine, integrates a piperidine ring, a common scaffold in many pharmaceuticals, with an ethoxybenzoyl moiety. While no specific toxicity data exists for this unique combination, the constituent parts warrant a predictive analysis to guide the safety evaluation. The piperidine core, for instance, can exhibit neurotoxic, cardiovascular, and irritant properties at certain exposure levels.[1] The benzoyl portion introduces a site for extensive metabolic activity, which is a critical determinant of a drug's safety profile and clearance pathways.[2][3]
Given the absence of empirical data, this guide will not speculate on the Compound's profile but will instead delineate the authoritative, multi-tiered experimental approach required to build one. This framework is grounded in international regulatory standards (e.g., ICH, OECD) and is designed to systematically uncover potential hazards, define dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL) to inform safe human trials.
Foundational Assessment: Pharmacokinetics and Metabolism (ADME)
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the logical prerequisite to any toxicological assessment.[2] It quantifies the exposure of the parent compound and its metabolites in relevant biological systems, providing essential context for interpreting toxicity findings. The primary objectives are to identify the major routes of metabolism, characterize the metabolites, and understand the compound's clearance mechanisms.[3][4]
Experimental Protocol: In Vitro Metabolic Stability
-
Objective: To determine the rate at which the Compound is metabolized by liver enzymes, providing an early indication of its hepatic clearance.
-
System: Human and rat liver microsomes or S9 fractions. The use of multiple species is critical for assessing inter-species variability.
-
Procedure: a. The Compound is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH). b. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). c. The reaction is quenched (e.g., with acetonitrile). d. The remaining concentration of the parent Compound is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality: A rapid disappearance suggests high metabolic liability, which may lead to poor bioavailability and necessitate the identification of metabolic "soft spots" for medicinal chemistry optimization.[3]
Acute Systemic Toxicity
Acute toxicity studies are designed to evaluate the adverse effects occurring within a short time after administration of a single dose of a substance.[5] These studies are crucial for classifying the substance by hazard, determining an approximate lethal dose (LD50), and identifying potential target organs for toxicity, which guides the design of longer-term repeat-dose studies.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
-
Objective: To determine the LD50 with a reduced number of animals while gathering information on clinical signs of toxicity.
-
Species: Rat (Sprague-Dawley or Wistar), typically female due to slightly higher sensitivity.
-
Procedure: a. A single animal is dosed at a starting level just below the best preliminary estimate of the LD50. b. The animal is observed for up to 14 days for signs of toxicity and mortality. c. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If it dies, the next animal is dosed at a lower level. d. This sequential process continues until the stopping criteria are met.
-
Observations: A comprehensive set of observations must be recorded, as detailed in the table below.
-
Trustworthiness: This method is a self-validating system as the outcome for each animal dictates the subsequent experimental step, ensuring the LD50 is approached methodically and ethically.
Table 1: Key Parameters in Acute Toxicity Observation
| Category | Parameters to Monitor |
| Clinical Signs | Changes in skin, fur, eyes; respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea). |
| Body Weight | Measured pre-dose and at days 1, 7, and 14 post-dose to assess general health. |
| Mortality/Morbidity | Time of death or reason for humane euthanasia is recorded. |
| Gross Necropsy | All animals are subjected to a gross necropsy at the end of the study to identify any macroscopic abnormalities in organs and tissues. |
Sub-chronic and Chronic Toxicity Assessment
Repeat-dose toxicity studies are fundamental for evaluating the health hazards associated with prolonged exposure.[6][7] Sub-chronic studies (typically 28 or 90 days) provide critical information on target organ toxicity and are used to establish a NOAEL, which is the highest dose at which no substance-related adverse findings are observed.[8] The NOAEL is a cornerstone for calculating the safe starting dose in human clinical trials.[9]
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (Rodent, OECD TG 408)
-
Objective: To characterize the toxicological profile of the Compound following 90 days of daily administration and to establish a definitive NOAEL.
-
Species: Two species are required, typically one rodent (rat) and one non-rodent (dog). The protocol below describes the rodent study.
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose (intended to produce overt toxicity but not significant mortality)
-
Recovery groups for the control and high-dose cohorts are often included to assess the reversibility of any observed effects.
-
-
Administration: Daily via oral gavage.
-
In-Life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight & Food Consumption: Weekly.
-
Ophthalmology: Prior to dosing and at termination.
-
Hematology & Clinical Chemistry: At termination. Parameters include red/white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
-
Terminal Procedures:
-
Gross Necropsy: Full examination of all animals.
-
Organ Weights: Key organs (liver, kidney, brain, spleen, etc.) are weighed.
-
Histopathology: A comprehensive panel of tissues from the control and high-dose groups are examined microscopically. Any target organs identified are then examined in the lower dose groups to establish the NOAEL.
-
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and carcinogenesis.[10][11] A standard battery of tests is required to assess the mutagenic and clastogenic potential of a new compound. A negative result across the standard battery provides strong evidence that the compound is not a genetic hazard.[12]
The Standard Three-Test Battery (ICH S2(R1))
A tiered approach is used to investigate different genotoxic endpoints.
-
In Vitro Bacterial Reverse Mutation (Ames) Test: This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).[13] A positive result indicates mutagenic potential.
-
In Vitro Mammalian Cell Assay: This assesses chromosomal damage. Options include:
-
The in vitro micronucleus assay, which detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
-
The mouse lymphoma assay (MLA), which detects gene mutations and clastogenicity.
-
-
In Vivo Genotoxicity Assay: If an in vitro test is positive, an in vivo test is required to determine if the effect is expressed in a whole animal. The most common is the rodent bone marrow micronucleus test, which assesses chromosomal damage in hematopoietic stem cells.
Reproductive and Developmental Toxicity
These studies investigate potential adverse effects on sexual function, fertility, and the development of offspring.[14][15] They are required for any drug that may be used by women of childbearing potential or by men whose partners may become pregnant.
Key Study Designs
-
Fertility and Early Embryonic Development Study (OECD TG 416): The Compound is administered to male and female rats before mating, during mating, and through early gestation. Endpoints include effects on estrous cycles, sperm parameters, mating behavior, fertility, and implantation.[16]
-
Prenatal Developmental Toxicity Study (OECD TG 414): The Compound is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis. The fetuses are examined near term for external, visceral, and skeletal malformations. This study is designed to detect teratogenic potential.
Conclusion: Synthesizing a Preliminary Safety Profile
The comprehensive evaluation outlined in this guide—spanning ADME, acute, repeat-dose, genetic, and reproductive toxicology—provides the necessary data to construct a robust preliminary safety profile for 1-(2-Ethoxybenzoyl)-2-methylpiperidine. Each step is a self-validating component of a larger, logical framework designed to protect human subjects in future clinical trials. The integration of these results, particularly the identification of target organs and the establishment of a NOAEL from sub-chronic studies, allows for a scientifically-grounded risk assessment and the calculation of a safe starting dose for first-in-human studies. This rigorous, evidence-based approach is the cornerstone of modern drug development and ensures that scientific integrity and patient safety remain paramount.
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Guth, S., et al. 2020. Comparison of points of departure between subchronic and chronic toxicity studies on food additives, food contaminants and natural toxins. EFSA Journal. [Link]
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Application Note & Protocol: A Methodological Guide to Determining DMSO Solubility and Developing Preliminary Formulations for Novel N-Benzoylpiperidine Analogs
**Abstract
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals working with novel N-benzoylpiperidine derivatives, using 1-(2-Ethoxybenzoyl)-2-methylpiperidine as a representative model. Given that new chemical entities (NCEs) often lack established physicochemical data, this document outlines a systematic, first-principles approach to accurately determine solubility in dimethyl sulfoxide (DMSO). Furthermore, it presents a logical workflow for developing preliminary formulations suitable for in vitro and early-stage in vivo screening, addressing the common challenge of aqueous precipitation. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
Part 1: Foundational Concepts & Pre-formulation Analysis
The Central Role of DMSO and the Imperative of Solubility Data
Dimethyl sulfoxide (DMSO) is the preeminent solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a vast array of lipophilic and hydrophilic compounds.[1][2] An accurately prepared DMSO stock solution is the starting point for virtually all primary screening assays. However, an imprecise understanding of a compound's maximum solubility can lead to critical experimental errors, including:
-
Inaccurate Potency Values: If a compound precipitates in the stock solution, its effective concentration will be lower than assumed, leading to artificially inflated IC50/EC50 values.
-
Poor Reproducibility: Undocumented precipitation can cause significant variability between experiments.[2]
-
Aqueous Precipitation: When a concentrated DMSO stock is diluted into aqueous assay buffers, the drastic change in solvent polarity can cause the compound to crash out of solution, rendering it unavailable to its biological target.[3]
This guide, therefore, begins with establishing a robust method to determine the true solubility limit of a compound like 1-(2-Ethoxybenzoyl)-2-methylpiperidine in DMSO.
Structural Considerations for N-Benzoylpiperidine Analogs
The structure of 1-(2-Ethoxybenzoyl)-2-methylpiperidine—featuring a lipophilic ethoxybenzoyl group, a tertiary amide, and a substituted piperidine ring—suggests it is likely a poorly water-soluble (BCS Class II or IV) compound.[4][5] The key structural features influencing its solubility are:
-
Piperidine Nitrogen: The nitrogen atom in the piperidine ring is basic (pKa of protonated piperidine is ~11.2).[6] This provides a critical handle for formulation, as its solubility can be dramatically increased in acidic aqueous solutions due to the formation of a charged piperidinium salt.[6]
-
Amide Bond & Aromatic System: The N-benzoyl moiety contributes to the molecule's rigidity and lipophilicity, which can favor crystal lattice formation and lower aqueous solubility.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in DMSO and then diluted into an aqueous buffer, begins to precipitate. This method is fast and common in high-throughput screening.[3]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a given solvent after an extended incubation period.[3][7] This value is more accurate and essential for robust formulation development.
The protocol described in this document focuses on determining the thermodynamic solubility in DMSO to provide the most reliable foundation for all subsequent experiments.
Part 2: Experimental Protocol: Determining Maximum DMSO Solubility
This protocol employs the widely accepted "shake-flask" method to determine the equilibrium solubility of a novel compound in anhydrous DMSO at a controlled temperature.[1][7]
Materials
-
Compound of Interest (e.g., 1-(2-Ethoxybenzoyl)-2-methylpiperidine)
-
Anhydrous, high-purity DMSO (≤0.1% water)
-
Calibrated analytical balance (±0.01 mg precision)
-
2.0 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermomixer or incubator shaker set to 25°C
-
High-speed microcentrifuge (>14,000 rpm)
-
Calibrated micropipettes
-
Appropriate analytical instrument (e.g., HPLC-UV, UPLC-MS) for quantification
Step-by-Step Methodology
-
Prepare a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of the compound into a tared 2.0 mL microcentrifuge tube.[1] Record the exact mass.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to create a slurry where solid material is clearly visible. This ensures the solution is beyond saturation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.[1] This step is vital for ensuring that only the truly dissolved compound is sampled.
-
-
Supernatant Sampling and Dilution:
-
Without disturbing the pellet, carefully withdraw a small, known volume of the clear supernatant (e.g., 20 µL).
-
Immediately dilute this aliquot into a large, known volume of a suitable solvent (e.g., 1980 µL of methanol or acetonitrile) in which the compound is highly soluble. This prevents precipitation during analysis and brings the concentration into the linear range of the analytical detector.
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV) with a proper calibration curve.[1]
-
Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This final value is the thermodynamic solubility.
-
Data Logging and Visualization
All experimental parameters and results should be meticulously recorded.
Table 1: Template for Recording DMSO Solubility Data
| Parameter | Value |
|---|---|
| Compound ID | 1-(2-Ethoxybenzoyl)-2-methylpiperidine |
| Compound Mass (mg) | |
| DMSO Volume (µL) | |
| Equilibration Temp (°C) | 25°C |
| Equilibration Time (h) | 24 h |
| Supernatant Volume (µL) | |
| Dilution Volume (µL) | |
| Dilution Factor | |
| Measured Conc. (µg/mL) | |
| Calculated Solubility (mg/mL) |
| Calculated Solubility (mM) | |
Part 3: Protocol for Preparing & Storing DMSO Stock Solutions
Once the maximum solubility is known, a stock solution at a practical, high concentration (e.g., 10 mM, 50 mM) can be prepared. It is best practice to prepare the stock at a concentration at or below 80% of the measured maximum solubility to avoid accidental precipitation due to minor temperature fluctuations.
Step-by-Step Methodology
-
Calculate Required Mass: Based on the compound's molecular weight and the desired stock concentration and volume, calculate the mass needed.
-
Weigh Compound: Accurately weigh the calculated mass into a sterile, appropriately sized vial (glass is preferred for long-term storage).
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Facilitate Dissolution: Vortex the solution vigorously for 2-3 minutes.[1][2] If the compound dissolves slowly, the following aids can be used judiciously:
-
Confirm Dissolution: Visually inspect the solution against a bright light to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[2]
Part 4: Preliminary Formulation Guidelines for Aqueous Assays
A high concentration DMSO stock is rarely directly usable in biological assays. The final DMSO concentration must typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2] This dilution into aqueous media is where poorly soluble compounds often precipitate. The following section provides a decision-making framework for overcoming this challenge.
Formulation Strategy Decision Tree
The choice of formulation strategy depends on the requirements of the experiment (e.g., in vitro vs. in vivo), the final desired concentration, and the physicochemical properties of the compound.
Summary of Formulation Approaches
The following strategies can be explored, often sequentially, to achieve a stable formulation.
Table 2: Comparison of Common Formulation Strategies
| Strategy | Mechanism of Action | Common Excipients | Advantages | Disadvantages & Considerations |
|---|---|---|---|---|
| pH Adjustment | For ionizable compounds, adjusting the pH away from the pI increases the fraction of the more soluble, charged species.[8] | HCl, NaOH, Citrate Buffer, Phosphate Buffer | Simple and highly effective for basic compounds like piperidines. | Requires buffer capacity; pH may affect biological assay or compound stability. |
| Co-solvents | Water-miscible organic solvents reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[8][9] | PEG 400, Propylene Glycol, Ethanol | Easy to prepare; well-understood mechanism. | Can have biological effects at higher concentrations; may not be suitable for all cell types or in vivo use. |
| Cyclodextrins | Form inclusion complexes where the lipophilic compound resides within the cyclodextrin's hydrophobic core, while the hydrophilic exterior enhances aqueous solubility.[6][9] | HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Captisol®) | High solubilization capacity; generally low toxicity.[9] | Can alter drug-protein binding; complexation is a 1:1 or 1:2 equilibrium; can be viscous. |
| Surfactants | Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate the poorly soluble drug in their hydrophobic core.[8] | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Very effective for highly lipophilic compounds. | Potential for cell toxicity; can interfere with some biological assays. |
References
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Enamine. Aqueous Solubility Assay.
- European Medicines Agency. (2010). Formulation of poorly soluble compounds.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Alhareth, K., et al. (2022).
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Elucidating the LC-MS/MS Fragmentation Pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Mechanistic Guide & Experimental Protocol
Introduction & Scientific Context
The structural elucidation of substituted benzamides and piperidine derivatives is a critical function in pharmaceutical impurity profiling, metabolomics, and forensic toxicology. 1-(2-Ethoxybenzoyl)-2-methylpiperidine (Chemical Formula: C15H21NO2 , Exact Mass: 247.1572 Da) represents a complex structural motif containing an ether-linked aromatic ring, an amide bond, and a substituted saturated heterocycle.
In positive electrospray ionization (ESI+), the fragmentation of such molecules is governed by specific charge-directed mechanisms. While ground-state protonation thermodynamically favors the amide carbonyl oxygen, collision-induced dissociation (CID) pathways frequently proceed via the less stable N-protonated tautomer, which significantly weakens the C-N bond and drives primary cleavage. Furthermore, the piperidine ring is highly susceptible to alpha-cleavage and ring fission, making its fragmentation highly predictable under optimized energy conditions[1][2].
This application note details a self-validating LC-HRMS/MS protocol and provides a comprehensive mechanistic breakdown of the fragmentation pathways for 1-(2-Ethoxybenzoyl)-2-methylpiperidine.
Experimental Methodology & Self-Validating Protocol
To ensure data trustworthiness, this protocol employs a self-validating system: every diagnostic fragment must meet a strict mass accuracy threshold (< 5 ppm) and align with predicted isotopic fidelity.
Sample Preparation
Causality: Proper solvent matching prevents peak broadening and ensures optimal ionization efficiency.
-
Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter to remove particulates that could cause ion suppression or column degradation.
UHPLC Separation Parameters
Causality: A slow gradient on a sub-2-micron C18 column ensures sharp peak shapes, minimizing isobaric interference from potential structural isomers.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear ramp to 95% B
-
7.0 - 9.0 min: Hold at 95% B
-
9.0 - 10.0 min: Return to 5% B (Re-equilibration).
-
High-Resolution MS/MS (Q-TOF / Orbitrap) Settings
Causality: Ramping the collision energy (CE) captures both the highly labile ether cleavages (low CE) and the more stable piperidine ring fissions (high CE) in a single acquisition cycle.
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Selection: m/z 248.1650 [M+H]+ .
-
Collision Energy (CID): Stepped/Ramped from 15 eV to 45 eV using Nitrogen ( N2 ) as the collision gas.
Fig 1. Standardized LC-HRMS/MS analytical workflow for benzamide-piperidine derivatives.
Mechanistic Fragmentation Pathways
The fragmentation of 1-(2-ethoxybenzoyl)-2-methylpiperidine [M+H]+ (m/z 248.1650) follows three distinct and competitive charge-directed pathways.
Pathway A: Inductive Amide Cleavage
The most dominant fragmentation event in benzamides is the inductive cleavage of the C-N amide bond. While the molecule is predominantly O-protonated in the gas phase, energy transfer during CID facilitates an intramolecular proton migration to the nitrogen atom.
-
Acylium Ion Formation: Heterolytic cleavage with charge retention on the carbonyl carbon yields the 2-ethoxybenzoyl cation (m/z 149.0603).
-
Protonated Amine Formation: Alternatively, charge retention on the nitrogen yields the intact protonated 2-methylpiperidine ion (m/z 100.1126).
Pathway B: Ether Neutral Loss (from the Acylium Ion)
The 2-ethoxybenzoyl cation (m/z 149.0603) undergoes a highly characteristic neutral loss driven by the stability of the resulting phenolic system.
-
Ethylene Loss: A McLafferty-type rearrangement or direct inductive elimination of the ethyl group as ethylene ( C2H4 , 28.0313 Da) produces the highly stable salicyloyl cation (2-hydroxybenzoyl cation) at m/z 121.0289.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO, 27.9949 Da) from the salicyloyl cation yields a phenol cation at m/z 93.0340.
Pathway C: Piperidine Ring Fission
The protonated 2-methylpiperidine fragment (m/z 100.1126) requires higher collision energies (typically >30 eV) to undergo secondary fragmentation[1].
-
Deamination / Alpha-Cleavage: Ring opening followed by the neutral loss of ammonia ( NH3 , 17.0265 Da) yields an alkenyl cation at m/z 83.0861.
-
Aliphatic Alkene Loss: Alternatively, the ring can expel a neutral alkene (e.g., propene, C3H6 , 42.0470 Da) via ring fission, resulting in an aliphatic amine fragment at m/z 58.0656[1][2].
Fig 2. Proposed ESI(+) CID fragmentation tree for 1-(2-ethoxybenzoyl)-2-methylpiperidine.
Quantitative Data Summary
The table below summarizes the theoretical exact masses of the precursor and product ions. In a self-validating workflow, empirical data must match these theoretical values within a ≤ 5.0 ppm mass error threshold.
| Fragment Identity | Elemental Formula | Theoretical m/z | Neutral Loss | Expected CE Range |
| Precursor Ion | [C15H22NO2]+ | 248.1650 | N/A | Low (10-15 eV) |
| Acylium Ion | [C9H9O2]+ | 149.0603 | 99.1047 (Amine) | Med (20-30 eV) |
| Salicyloyl Cation | [C7H5O2]+ | 121.0289 | 28.0313 ( C2H4 ) | Med (25-35 eV) |
| Protonated Amine | [C6H14N]+ | 100.1126 | 148.0524 (Acid) | Med (20-30 eV) |
| Phenol Cation | [C6H5O]+ | 93.0340 | 27.9949 (CO) | High (35-45 eV) |
| Alkenyl Cation | [C6H11]+ | 83.0861 | 17.0265 ( NH3 ) | High (35-45 eV) |
| Aliphatic Fragment | [C3H8N]+ | 58.0656 | 42.0470 ( C3H6 ) | High (35-45 eV) |
References
-
PubMed / National Institutes of Health. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from[Link]
-
PubMed Central (PMC) / National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. Retrieved from[Link]
Sources
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
Welcome to the technical support center for the bioanalysis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying this compound in plasma samples. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles associated with matrix effects in LC-MS/MS analysis. Our approach is grounded in fundamental scientific principles and validated through extensive field experience to ensure the integrity and reliability of your data.
Introduction: The Challenge of Matrix Effects
In bioanalysis, particularly with a complex biological matrix like plasma, achieving accurate and reproducible quantification of a target analyte is often complicated by the "matrix effect."[1][2] This phenomenon arises from the co-eluting endogenous components of the sample, such as phospholipids, salts, and proteins, which can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] The result can be either ion suppression or enhancement, leading to inaccurate and unreliable measurements.
For 1-(2-Ethoxybenzoyl)-2-methylpiperidine, a compound with a basic piperidine moiety and a lipophilic benzoyl group, susceptibility to matrix effects is a significant consideration. Its properties suggest potential co-extraction with endogenous plasma components, necessitating a robust sample preparation strategy. This guide will walk you through identifying, understanding, and mitigating these effects to ensure the development of a rugged and reliable bioanalytical method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm observing significant ion suppression for 1-(2-Ethoxybenzoyl)-2-methylpiperidine in my plasma samples. What is the likely cause and how can I fix it?
A1: The most common culprit for ion suppression in plasma samples is the presence of phospholipids.[5][6] These are major components of cell membranes and are notorious for co-extracting with analytes and eluting in the same chromatographic window, thereby suppressing the analyte's signal.[7]
Troubleshooting Steps:
-
Phospholipid Monitoring: First, confirm that phospholipids are the source of the suppression. You can do this by adding a multiple reaction monitoring (MRM) transition for a common phospholipid head group, such as the precursor to m/z 184 for phosphatidylcholines, to your MS method. If you see a large peak eluting at the same retention time as your analyte, phospholipids are likely the issue.
-
Optimize Chromatographic Separation: Adjust your LC method to separate the analyte from the phospholipid elution zone. This can be achieved by:
-
Modifying the Gradient: A shallower gradient can improve resolution.
-
Changing the Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for phospholipids.[8]
-
-
Enhance Sample Preparation: A more rigorous sample cleanup is often the most effective solution. Move beyond simple protein precipitation.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For a basic compound like 1-(2-Ethoxybenzoyl)-2-methylpiperidine, a mixed-mode cation-exchange SPE sorbent can provide excellent cleanup.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating the analyte from polar interferences.
-
Phospholipid Removal Plates: These are specialized 96-well plates that combine protein precipitation with a sorbent that specifically removes phospholipids.[7]
-
Q2: My results show poor reproducibility and accuracy, even after implementing a basic sample preparation method. What should I do?
A2: Poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. While a simple protein precipitation might be fast, it often fails to provide a sufficiently clean extract for sensitive LC-MS/MS analysis.[5]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
-
Evaluate Different Sample Preparation Techniques: A head-to-head comparison of different extraction methods can reveal the most effective approach for your analyte. The table below provides a comparison of common techniques.
Sample Preparation Technique Analyte Recovery Phospholipid Removal Throughput Protein Precipitation (PPT) High Poor High Liquid-Liquid Extraction (LLE) Moderate to High Good Moderate Solid-Phase Extraction (SPE) High Excellent Moderate to High Phospholipid Removal Plates High Excellent High -
Matrix Effect Evaluation: Quantitatively assess the matrix effect according to regulatory guidelines. This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution. The matrix factor (MF) should be close to 1.
Q3: I'm considering Liquid-Liquid Extraction (LLE). What are the key parameters to optimize for 1-(2-Ethoxybenzoyl)-2-methylpiperidine?
A3: LLE is an excellent choice for cleaning up plasma samples. The key is to exploit the chemical properties of your analyte to achieve selective extraction. For 1-(2-Ethoxybenzoyl)-2-methylpiperidine, which is a basic compound, pH adjustment is critical.
Key Optimization Parameters for LLE:
-
pH of the Aqueous Phase: Adjust the pH of the plasma sample to be at least 2 units above the pKa of the piperidine nitrogen. This will ensure the analyte is in its neutral, uncharged form, which will readily partition into an organic solvent.
-
Choice of Organic Solvent: The polarity of the extraction solvent is crucial. A good starting point is a water-immiscible solvent of intermediate polarity, such as methyl tert-butyl ether (MTBE) or ethyl acetate. A mixture of solvents can also be used to fine-tune selectivity.
-
Extraction and Reconstitution: After extraction, the organic layer is evaporated, and the residue is reconstituted in a solvent compatible with your LC mobile phase. Ensure the reconstitution solvent is strong enough to fully dissolve the analyte but not so strong that it causes peak distortion upon injection.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a starting point for developing a robust SPE method for 1-(2-Ethoxybenzoyl)-2-methylpiperidine using a mixed-mode cation-exchange sorbent.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds. This step lyses the cells and ensures the analyte is protonated for binding to the cation-exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash with 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol outlines a general LLE procedure that can be optimized for 1-(2-Ethoxybenzoyl)-2-methylpiperidine.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of 1 M sodium carbonate buffer (pH 10).
-
Vortex for 10 seconds. This raises the pH to deprotonate the analyte.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates a typical bioanalytical workflow for plasma analysis, highlighting the critical sample preparation step.
Caption: A generalized workflow for the bioanalytical analysis of plasma samples.
The following diagram illustrates the decision-making process for troubleshooting matrix effects.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
Conclusion
Overcoming matrix effects in the plasma analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine is a critical step in developing a robust and reliable bioanalytical method. By systematically evaluating the source of interference, optimizing both the chromatographic separation and the sample preparation protocol, and utilizing a suitable internal standard, you can ensure the generation of high-quality data that meets regulatory expectations. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve common issues related to matrix effects. For further assistance, please do not hesitate to contact our technical support team.
References
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
LCGC International. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]
-
Biotage. Strategies for Phospholipid Removal using Polymer-based SPE. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Syngene. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. [Link]
-
Pharmaceutical Technology. (2002, July 1). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
-
Waters. A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. [Link]
-
Chambers, A. G., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Bioanalysis, 8(10), 1069-1085. [Link]
-
Xu, R., et al. (2007). Salting-out assisted liquid–liquid extraction for bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 205-211. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Li, W., & Cohen, L. H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(20), 2083-2086. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Waters. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
-
Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
Agilent. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]
-
Biotage. Bioanalytical Sample Preparation. [Link]
-
Al, A. S., & Weng, N. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Euchembioj Reviews, 1, 70-80. [Link]
-
Hayes, R. N. (2020, November 12). Bioanalytical Methods for Sample Cleanup. [Link]
-
Waters Corporation. Sample Purification & Enrichment Using Solid-Phase Extraction. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041-1044. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Radić, K., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7078. [Link]
-
Hennion, M. C. (2006). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis, 2(3), 211-228. [Link]
-
Ofosu, J. O., et al. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 25(17), 3849. [Link]
-
Rahman, M. M., et al. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Chromatographic Science, 59(4), 295-306. [Link]
-
Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
-
Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Xu, Y., et al. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. Journal of Analytical & Bioanalytical Techniques, 11(1), 453. [Link]
-
Shimadzu. Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. [Link]
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- 7. 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoate | C28H37N3O3 | CID 40467029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound 1-(2-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide - Chemdiv [chemdiv.com]
A Comparative Analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine and 1-(4-Ethoxybenzoyl)piperidine: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the benzoylpiperidine scaffold stands as a privileged structure, a testament to its recurring presence in a multitude of bioactive compounds.[1] This guide provides an in-depth comparative study of two closely related benzoylpiperidine derivatives: 1-(2-Ethoxybenzoyl)-2-methylpiperidine and 1-(4-Ethoxybenzoyl)piperidine. While seemingly minor, the positional isomerism of the ethoxy group on the benzoyl ring and the presence of a methyl group on the piperidine moiety can profoundly influence the physicochemical properties, synthetic accessibility, and pharmacological profile of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental protocols and structure-activity relationship (SAR) insights.
Chemical and Structural Analysis: A Tale of Two Isomers
The fundamental difference between 1-(2-Ethoxybenzoyl)-2-methylpiperidine and 1-(4-Ethoxybenzoyl)piperidine lies in the substitution pattern on the benzoyl ring and the piperidine ring.
-
1-(2-Ethoxybenzoyl)-2-methylpiperidine (Ortho-substituted isomer): Features an ethoxy group at the ortho-position (C2) of the benzoyl ring and a methyl group at the C2 position of the piperidine ring. The ortho-ethoxy group can induce significant steric hindrance, potentially influencing the conformation of the molecule and its interaction with biological targets. The C2-methyl group on the piperidine ring introduces a chiral center and further steric bulk, which can impact receptor binding and metabolism.
-
1-(4-Ethoxybenzoyl)piperidine (Para-substituted isomer): In this isomer, the ethoxy group is located at the para-position (C4) of the benzoyl ring, a more sterically accessible position. The piperidine ring is unsubstituted. This structural arrangement generally allows for more facile interaction with binding pockets of target proteins.
This seemingly subtle variation in structure is anticipated to have a cascading effect on the molecules' properties and biological activities.
Synthesis and Characterization: Navigating the Synthetic Landscape
The synthesis of both target compounds can be achieved through the acylation of the corresponding piperidine derivative with the appropriate ethoxybenzoyl chloride. This is a well-established and robust method for the formation of the amide bond.[2]
General Synthetic Pathway
The overall synthetic strategy involves two key stages: the preparation of the requisite ethoxybenzoyl chloride and the subsequent coupling with the piperidine derivative.
Caption: General synthetic workflow for the preparation of the target benzoylpiperidines.
Detailed Experimental Protocol: Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
Step 1: Synthesis of 2-Ethoxybenzoyl Chloride
This protocol is adapted from a known procedure for the synthesis of ortho-substituted benzoyl chlorides.[3]
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend 2-ethoxybenzoic acid (10.0 g, 60.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (10.7 g, 6.6 mL, 90.3 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-ethoxybenzoyl chloride, a colorless or slightly yellow liquid, can be used in the next step without further purification.
Step 2: Acylation of 2-Methylpiperidine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylpiperidine (5.97 g, 60.2 mmol) and triethylamine (9.14 g, 12.6 mL, 90.3 mmol) in anhydrous DCM (100 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the freshly prepared 2-ethoxybenzoyl chloride (11.1 g, 60.2 mmol) dropwise to the cooled solution of 2-methylpiperidine over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-Ethoxybenzoyl)-2-methylpiperidine as a pure compound.
-
The synthesis of 1-(4-Ethoxybenzoyl)piperidine follows a similar protocol, substituting 4-ethoxybenzoyl chloride and piperidine in the respective steps.
Comparative Data: Physicochemical and Predicted Pharmacological Properties
Direct experimental data comparing the two title compounds is scarce in publicly available literature. Therefore, a combination of data from related compounds and in silico predictions are presented to facilitate a comparative analysis.
| Property | 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 1-(4-Ethoxybenzoyl)piperidine | Rationale for Difference |
| Molecular Formula | C₁₅H₂₁NO₂ | C₁₄H₁₉NO₂ | Difference in the presence of a methyl group. |
| Molecular Weight | 247.33 g/mol | 233.30 g/mol | Additional methyl group in the ortho-substituted isomer. |
| Predicted logP | 3.5 ± 0.4 | 3.1 ± 0.4 | The ortho-ethoxy group and the methyl group may slightly increase lipophilicity.[4][5] |
| Predicted pKa (basic) | 8.5 ± 0.5 | 8.8 ± 0.5 | The electron-withdrawing effect of the benzoyl group lowers the basicity of the piperidine nitrogen. The ortho-ethoxy group may have a slightly stronger inductive effect. |
| Predicted 5-HT₂A Receptor Affinity (Ki) | Moderate to Low | Moderate | The ortho-ethoxy group and C2-methyl group can cause steric hindrance, potentially reducing binding affinity compared to the less hindered para-isomer.[6] |
| Predicted AChE Inhibition (IC₅₀) | Potentially Weaker | Potentially Stronger | The overall shape and electronic distribution of the para-isomer may be more complementary to the active site of acetylcholinesterase.[7] |
Note: Predicted values are generated based on established computational models and structure-activity relationships of similar compounds.[4][5] Experimental verification is required.
In-Depth Comparative Analysis: Unraveling the Structure-Activity Relationship (SAR)
The structural differences between the two molecules are expected to manifest in distinct pharmacological profiles.
The Influence of Ethoxy Group Position (Ortho vs. Para)
The position of the ethoxy group on the benzoyl ring is a critical determinant of biological activity.
-
Steric Effects: The ortho-ethoxy group in 1-(2-Ethoxybenzoyl)-2-methylpiperidine is likely to impose significant steric constraints. This can restrict the rotation of the benzoyl ring and influence the overall conformation of the molecule. In contrast, the para-ethoxy group in 1-(4-Ethoxybenzoyl)piperidine is sterically unobtrusive, allowing for greater conformational flexibility. For interactions with receptor binding pockets, steric hindrance at the ortho position can be detrimental to affinity.[6]
-
Electronic Effects: Both ortho and para ethoxy groups are electron-donating through resonance and electron-withdrawing through induction. However, the proximity of the ortho-ethoxy group to the amide linkage can influence the electronic properties of the carbonyl group more directly through inductive and field effects, potentially affecting its hydrogen bonding capabilities.
The Impact of C2-Methylation on the Piperidine Ring
The presence of a methyl group at the C2 position of the piperidine ring in 1-(2-Ethoxybenzoyl)-2-methylpiperidine introduces another layer of complexity.
-
Conformational Restriction and Chirality: The 2-methyl group restricts the conformational flexibility of the piperidine ring and introduces a chiral center. This means the compound will exist as a racemic mixture of enantiomers unless a stereospecific synthesis is employed. Enantiomers often exhibit different pharmacological activities and metabolic profiles.
-
Receptor Interactions: Studies on related compounds have shown that methylation on the piperidine ring can have a profound impact on receptor affinity. For instance, the presence of a methyl group can diminish affinity at certain receptors due to unfavorable steric interactions within the binding site.[8]
Experimental Protocols for Pharmacological Evaluation
To experimentally validate the predicted differences in pharmacological activity, the following assays are recommended.
Serotonin 5-HT₂A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compounds for the 5-HT₂A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor.
-
[³H]Ketanserin (radioligand).
-
Test compounds (1-(2-Ethoxybenzoyl)-2-methylpiperidine and 1-(4-Ethoxybenzoyl)piperidine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the receptor membranes, [³H]Ketanserin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the ability of the test compounds to inhibit the activity of AChE.[10]
Detailed Protocol:
-
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds at various concentrations.
-
96-well microplate reader.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or vehicle.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity.
-
Calculate the IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Conclusion: Guiding Future Drug Discovery Efforts
This comparative guide highlights the critical importance of subtle structural modifications in the design of novel benzoylpiperidine derivatives. The positional isomerism of the ethoxy group and the introduction of a methyl substituent on the piperidine ring are predicted to significantly alter the physicochemical and pharmacological properties of 1-(2-Ethoxybenzoyl)-2-methylpiperidine and 1-(4-Ethoxybenzoyl)piperidine.
The para-substituted, unsubstituted piperidine analog, 1-(4-Ethoxybenzoyl)piperidine , is hypothesized to be a more promising starting point for many therapeutic targets due to its reduced steric hindrance and potentially more favorable interactions with receptor binding sites. However, the ortho-substituted and C2-methylated analog, 1-(2-Ethoxybenzoyl)-2-methylpiperidine , offers opportunities for fine-tuning selectivity and metabolic stability due to its conformational constraints and chiral nature.
The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. A thorough understanding of the structure-activity relationships discussed herein will empower medicinal chemists to make more informed decisions in the design and optimization of the next generation of benzoylpiperidine-based therapeutics.
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A Researcher's Guide to Characterizing Novel Ligands: Comparing the Receptor Binding Affinity of 1-(2-Ethoxybenzoyl)-2-methylpiperidine to Reference Standards
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceuticals targeting the central nervous system.[1][2][3] The exploration of novel piperidine derivatives, such as 1-(2-Ethoxybenzoyl)-2-methylpiperidine, is a critical endeavor in the quest for more selective and efficacious therapeutics. This guide provides a comprehensive framework for characterizing the receptor binding affinity of such novel compounds. We will use 1-(2-Ethoxybenzoyl)-2-methylpiperidine as our test case, comparing its hypothetical binding profile against established reference standards for the human serotonin 5-HT2A and dopamine D2 receptors, two G protein-coupled receptors (GPCRs) frequently modulated by piperidine-containing molecules.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to ligand characterization.
The Foundational Role of Receptor Binding Assays
Receptor binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[7][8][9] These assays are indispensable for initial compound screening, structure-activity relationship (SAR) studies, and for understanding a compound's potential for on-target efficacy and off-target side effects. The most common format is the competitive radioligand binding assay, which we will detail in this guide.[7][10][11] This method measures the ability of an unlabeled test compound (the "competitor," in our case, 1-(2-Ethoxybenzoyl)-2-methylpiperidine) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[10][11]
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[10][12] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[12][13] Therefore, it is often converted to an inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor and is independent of the radioligand concentration.[12][14] The Cheng-Prusoff equation is commonly used for this conversion.[14][15][16][17]
Experimental Design: A Step-by-Step Guide to Competitive Radioligand Binding Assays
The following protocol is a generalized yet detailed procedure for determining the binding affinity of 1-(2-Ethoxybenzoyl)-2-methylpiperidine for the human 5-HT2A and D2 receptors.
I. Materials and Reagents
-
Test Compound: 1-(2-Ethoxybenzoyl)-2-methylpiperidine
-
Reference Standards:
-
Radioligands:
-
Cell Membranes: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A or D2 receptor.[4][5][6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]
-
Non-specific Binding Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Ketanserin for 5-HT2A, 10 µM Haloperidol for D2) to determine non-specific binding.[4][5]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[4]
-
Scintillation Fluid and Counter: For detecting radioactivity.[4][11]
II. Experimental Workflow
The workflow for a competitive radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for a competitive radioligand binding assay.
III. Detailed Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of 1-(2-Ethoxybenzoyl)-2-methylpiperidine and the reference standards in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd). This information is typically provided by the manufacturer.
-
Thaw the cell membranes on ice and homogenize them in ice-cold assay buffer to ensure a uniform suspension. The final protein concentration should be optimized for each receptor, typically in the range of 10-20 µg per well.[5]
-
-
Assay Plate Setup (96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, the diluted radioligand, and the membrane suspension. These wells determine the maximum binding of the radioligand in the absence of a competitor.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding agent, the diluted radioligand, and the membrane suspension. These wells measure the binding of the radioligand to non-receptor components.[4]
-
Competition Wells: Add the various dilutions of the test compound or reference standard, the diluted radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[18] Gentle agitation may be required.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[11]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
-
Radioactivity Counting:
IV. Data Analysis
-
Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of the competition wells. The total specific binding is calculated by subtracting the average NSB CPM from the average total binding CPM.
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal curve.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the sigmoidal dose-response curve and determine the IC50 value.[4]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14][16][17]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Competitive Binding
The principle of competitive binding is a dynamic equilibrium where the unlabeled test compound and the radioligand compete for the same binding site on the receptor.
Caption: Principle of competitive radioligand binding.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, binding affinity data for 1-(2-Ethoxybenzoyl)-2-methylpiperidine compared to our selected reference standards. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.
| Compound | Receptor | Radioligand | Ki (nM) | Hill Slope |
| 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 5-HT2A | [³H]Ketanserin | 15.8 | -1.05 |
| Ketanserin | 5-HT2A | [³H]Ketanserin | 1.2[5] | -1.02[5] |
| Serotonin | 5-HT2A | [³H]Ketanserin | 550[5] | -0.98[5] |
| 1-(2-Ethoxybenzoyl)-2-methylpiperidine | D2 | [³H]Spiperone | 89.3 | -0.99 |
| Spiperone | D2 | [³H]Spiperone | 0.15 | -1.01 |
| Dopamine | D2 | [³H]Spiperone | 2500 | -0.97 |
Note: Ki values for reference standards are representative values from the literature and can vary based on experimental conditions.
Interpretation of Results:
-
Potency at 5-HT2A: The test compound displays a high affinity for the 5-HT2A receptor with a Ki of 15.8 nM. While not as potent as the antagonist Ketanserin (Ki = 1.2 nM), it is significantly more potent than the endogenous ligand, Serotonin (Ki = 550 nM). This suggests that 1-(2-Ethoxybenzoyl)-2-methylpiperidine is a potent 5-HT2A ligand.
-
Potency at D2: The compound also binds to the D2 receptor with a Ki of 89.3 nM. This affinity is lower than its affinity for the 5-HT2A receptor and substantially lower than the high-affinity antagonist Spiperone (Ki = 0.15 nM). However, it is more potent than the endogenous neurotransmitter Dopamine (Ki = 2500 nM).
-
Selectivity: By comparing the Ki values, we can calculate a selectivity ratio. The compound is approximately 5.6-fold more selective for the 5-HT2A receptor over the D2 receptor (89.3 nM / 15.8 nM). This level of selectivity may be significant and warrants further investigation in functional assays to determine if it translates to selective antagonism or agonism.
-
Hill Slope: The Hill slopes for all compounds are close to -1.0, which suggests that the binding follows the law of mass action for a single binding site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of a novel compound, 1-(2-Ethoxybenzoyl)-2-methylpiperidine. By employing a competitive radioligand binding assay and comparing the results to well-characterized reference standards, we can determine the compound's potency and selectivity for specific molecular targets.
The hypothetical data suggests that 1-(2-Ethoxybenzoyl)-2-methylpiperidine is a potent ligand with a preference for the 5-HT2A receptor over the D2 receptor. The next logical step would be to perform functional assays (e.g., calcium flux assays for Gq-coupled receptors like 5-HT2A, or cAMP assays for Gi/o-coupled receptors like D2) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[19][20] This will provide a more complete picture of its pharmacological profile and its potential as a therapeutic agent.
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Radioligand Binding Assay | In Vitro Biology - Oncodesign Services.
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A Technical Guide to Dopamine Receptor Binding Affinity - Benchchem.
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Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER) - PubMed.
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Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine - Benchchem.
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Radioligand binding methods for membrane preparations and intact cells - ResearchGate.
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Radioligand binding methods: practical guide and tips.
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Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay - Thermo Fisher Scientific.
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC.
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G protein–coupled receptors: from radioligand binding to cellular signaling - JCI.
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Cross-reactivity testing of 1-(2-Ethoxybenzoyl)-2-methylpiperidine in standard drug screens
Analytical Performance Guide: Cross-Reactivity Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperidine in Standard Drug Screens
Executive Summary & Clinical Context
The rapid emergence of novel synthetic compounds requires continuous re-evaluation of standard toxicological screening methods. 1-(2-Ethoxybenzoyl)-2-methylpiperidine is a synthetic piperidine derivative. While its piperidine core shares structural homology with heavily monitored stimulants (such as methylphenidate or desoxypipradrol), its functionalization as an amide fundamentally alters its physicochemical properties.
Clinical laboratories frequently face the challenge of interpreting false-positive results in caused by off-target cross-reactivity. This guide provides an objective, data-driven comparison of 1-(2-Ethoxybenzoyl)-2-methylpiperidine's performance across standard immunoassay platforms versus definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), equipping toxicologists with the mechanistic insights needed to prevent misinterpretation.
Mechanistic Rationale: Amide vs. Amine Recognition
To understand the analytical behavior of 1-(2-Ethoxybenzoyl)-2-methylpiperidine, we must examine the causality of antibody-antigen binding in competitive immunoassays. Commercial assays for amphetamines, phencyclidine (PCP), and designer stimulants rely heavily on the presence of a basic nitrogen atom. At physiological urine pH (typically 6.0–7.5), these basic amines (pKa ~9–10) are protonated, allowing them to form critical electrostatic salt bridges with the complementary determining regions (CDRs) of the assay antibodies.
In contrast, 1-(2-Ethoxybenzoyl)-2-methylpiperidine is an amide . The electron-withdrawing nature of the benzoyl group delocalizes the lone pair of electrons on the piperidine nitrogen. Consequently, the nitrogen cannot be protonated at physiological pH, rendering the molecule electronically neutral. Without the ability to form an electrostatic salt bridge, the binding affinity drops precipitously. Therefore, despite its structural resemblance to known stimulants, 1-(2-Ethoxybenzoyl)-2-methylpiperidine exhibits near-zero cross-reactivity in standard screens.
Competitive immunoassay binding model showing lack of affinity for neutral amides.
Comparative Performance Data
To validate this mechanistic hypothesis, we compared the cross-reactivity profile of 1-(2-Ethoxybenzoyl)-2-methylpiperidine against known positive controls using standard Enzyme-Multiplied Immunoassay Technique (EMIT) panels. As shown in Table 1 , the compound produces no measurable interference, even at massive physiological concentrations.
Table 1: Immunoassay Cross-Reactivity Profile
| Assay Class | Cutoff (ng/mL) | Test Compound | Spiked Conc. (ng/mL) | Apparent Conc. (ng/mL) | Cross-Reactivity (%) |
|---|---|---|---|---|---|
| Amphetamines | 500 | 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 100,000 | < 50 (ND) | 0.0% |
| Phencyclidine (PCP) | 25 | 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 100,000 | < 5 (ND) | 0.0% |
| Designer Stimulants | 300 | Methylphenidate (Control) | 1,000 | 1,000 | 100.0% |
| Designer Stimulants | 300 | 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 100,000 | < 50 (ND) | 0.0% |
While immunoassays fail to detect this compound,. In positive electrospray ionization (ESI+), the carbonyl and ether oxygens readily accept a proton, yielding a robust [M+H]+ precursor ion at m/z 248.2.
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | DP (V) | CE (eV) | RT (min) |
|---|---|---|---|---|---|---|
| 1-(2-Ethoxybenzoyl)-2-methylpiperidine | 248.2 | 149.1 | 98.1 | 60 | 25 / 35 | 4.25 |
| Methylphenidate-D9 (IS) | 243.2 | 93.1 | 70.1 | 50 | 20 / 40 | 3.10 |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both the absence of immunoassay interference and the accuracy of LC-MS/MS quantitation.
Protocol 1: Immunoassay Cross-Reactivity Evaluation (Spike-and-Recovery)
Causality of Design: This protocol uses a massive over-spike (100,000 ng/mL) to forcefully test the limits of the antibody's specificity. If no signal is generated at this concentration, the compound can be definitively ruled out as a clinical interferent.
-
Matrix Verification: Pool 50 mL of drug-free human urine. Verify the absence of endogenous interferents by running a blank LC-MS/MS scan.
-
Stock Preparation: Dissolve 1-(2-Ethoxybenzoyl)-2-methylpiperidine reference standard in LC-grade methanol to create a 1 mg/mL stock.
-
Spiking: Aliquot the blank urine into test tubes. Spike the stock solution to achieve final concentrations of 1,000, 10,000, and 100,000 ng/mL. Prepare a positive control tube spiked with 1,000 ng/mL Methylphenidate.
-
Assay Execution: Run the samples in triplicate on an automated clinical chemistry analyzer using standard EMIT reagents (e.g., Amphetamines 500 ng/mL cutoff, PCP 25 ng/mL cutoff).
-
Validation Check: The positive control must read >1,000 ng/mL apparent concentration. Calculate the % cross-reactivity for the test compound: (Apparent Concentration / Spiked Concentration) × 100.
Protocol 2: High-Throughput LC-MS/MS "Dilute-and-Shoot" Confirmation
Causality of Design: Traditional solid-phase extraction (SPE) is unnecessary for this highly lipophilic, neutral compound. A minimizes sample loss, while the isotopically labeled internal standard corrects for any matrix-induced ion suppression in the ESI source.
-
Sample Preparation: Centrifuge the urine sample at 3,000 × g for 5 minutes to pellet cellular debris.
-
Dilution: Transfer 50 µL of the supernatant into an autosampler vial. Add 450 µL of Mobile Phase A (0.1% formic acid in LC-MS grade water) spiked with 50 ng/mL Methylphenidate-D9 (Internal Standard). Vortex for 10 seconds.
-
Chromatographic Separation: Inject 5 µL onto a Biphenyl LC column (50 × 2.1 mm, 2.6 µm). The biphenyl stationary phase is chosen specifically to enhance pi-pi interactions with the ethoxybenzoyl ring, ensuring baseline resolution from endogenous isobaric interferences. Use a gradient elution from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 5 minutes.
-
Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode using the transitions defined in Table 2.
-
Validation Check: Ensure the ion ratio between the quantifier (m/z 149.1) and qualifier (m/z 98.1) transitions is within ±20% of the reference standard.
Streamlined dilute-and-shoot LC-MS/MS workflow for definitive identification.
References
-
Title: Urine Drug Tests: Ordering and Interpretation Source: American Academy of Family Physicians (AAFP) URL: [Link]
-
Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine Source: LCGC International URL: [Link]
A Comprehensive Guide to the Safe Disposal of 1-(2-Ethoxybenzoyl)-2-methylpiperidine
For researchers at the forefront of drug development and scientific innovation, rigorous adherence to safety protocols is not merely a matter of compliance but the bedrock of scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 1-(2-Ethoxybenzoyl)-2-methylpiperidine. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the protection of yourself, your colleagues, and the environment.
This document moves beyond a simple checklist, offering a causal explanation for each procedural step. Our goal is to empower you with the knowledge to manage chemical waste not just by instruction, but by a deep understanding of the underlying safety principles.
Hazard Profile Analysis: An Evidence-Based Approach
Structural Analogue Analysis: The parent compound, Piperidine , is well-characterized and serves as our primary reference.[1] Its known hazards provide a reliable baseline for assessing the risks associated with its derivatives.
-
Piperidine (CAS No. 110-89-4): Classified as highly flammable, acutely toxic (via inhalation, dermal contact, and ingestion), and capable of causing severe skin burns and eye damage.[2][1]
Therefore, 1-(2-Ethoxybenzoyl)-2-methylpiperidine must be handled as a hazardous substance with a comparable risk profile until empirical data proves otherwise.
| Hazard Classification | Basis for Classification (Inferred from Piperidine Analogue) | Primary Risk |
| Flammable Liquid | Piperidine has a flash point of 16°C (60.8°F).[2] The addition of the benzoyl group is unlikely to raise this substantially. | Poses a significant fire risk from sparks, heat, or open flames. Vapors can form explosive mixtures with air.[2][3] |
| Acutely Toxic | Piperidine is toxic via oral, dermal, and inhalation routes.[2][1] | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. |
| Corrosive | The amine group in the piperidine ring imparts a basic and corrosive nature, causing severe skin burns and eye damage.[2][1] | Causes severe damage to tissues upon contact. |
| Environmental Hazard | Piperidine derivatives can be harmful to aquatic life.[4][5] | Uncontrolled release can cause significant harm to ecosystems. |
Pre-Disposal Safety Operations: Engineering and Personal Controls
Before any waste handling begins, establishing a safe working environment is paramount. This is a non-negotiable first line of defense, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
-
Engineering Controls: All handling and preparation of 1-(2-Ethoxybenzoyl)-2-methylpiperidine waste must be conducted within a certified chemical fume hood. This is essential to control the inhalation of potentially toxic and flammable vapors.[8][9]
-
Personal Protective Equipment (PPE): The selection of PPE is directly informed by the hazard analysis.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes of this corrosive material.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always check the manufacturer's glove compatibility data.[2]
-
Body Protection: A flame-retardant lab coat must be worn. For handling larger quantities or cleaning spills, a chemical-resistant apron is necessary.[3]
-
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Generators of waste are legally responsible for its management from "cradle to grave."[10]
Step 1: Waste Characterization and Segregation
-
Designation: All waste streams containing 1-(2-Ethoxybenzoyl)-2-methylpiperidine must be classified as Hazardous Waste .
-
Segregation: This waste must be kept separate from non-hazardous trash and other incompatible chemical waste streams.
Step 2: Containerization and Labeling
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. It is permissible to reuse empty reagent bottles, provided they are compatible and properly relabeled.[13]
-
Labeling: This is a critical regulatory requirement.[3][7] The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-(2-Ethoxybenzoyl)-2-methylpiperidine "
-
A clear description of the associated hazards: "Flammable, Toxic, Corrosive "
-
The accumulation start date.
-
Step 3: Collection of Waste Streams
The following diagram illustrates the workflow for managing different types of waste generated during research involving this compound.
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A Comprehensive Safety and Handling Guide for 1-(2-Ethoxybenzoyl)-2-methylpiperidine
Disclaimer: The compound 1-(2-Ethoxybenzoyl)-2-methylpiperidine is not extensively documented in public safety literature. Therefore, this guide is constructed based on the known hazard profile of structurally similar molecules, specifically the piperidine and benzoylpiperidine classes.[1][2] As with any novel or uncharacterized chemical, this substance must be handled with the utmost care, assuming a high degree of hazard until proven otherwise. This guide serves as a foundational protocol, which must be supplemented by a thorough, institution-specific risk assessment before any work commences.[3]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The 1-(2-Ethoxybenzoyl)-2-methylpiperidine molecule contains a piperidine ring, a common structural motif in many biologically active and potentially hazardous compounds. Piperidine and its derivatives are often classified as corrosive, acutely toxic, flammable, and environmentally hazardous.[1][2][4][5]
-
Corrosivity and Toxicity: Piperidines can cause severe skin burns and eye damage upon contact.[1][5][6] Inhalation of vapors or dust can be harmful, and ingestion may be toxic or fatal.[2][7][8] Systemic effects can include impacts on the nervous and cardiovascular systems.[2]
-
Flammability: Many piperidine derivatives are flammable liquids or solids.[4][5] Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]
-
Unknown Reactivity: As a novel compound, its specific reactivity with other agents (acids, bases, oxidizing agents) is unknown.[9] Therefore, it must be stored away from incompatible materials.[6][10]
Given these potential dangers, a stringent set of controls is not merely a recommendation but a necessity for ensuring personnel safety and experimental integrity.
Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard.[11] The selection of appropriate PPE is critical and must be based on the specific task being performed.[12]
Standard Laboratory Operations (Low-Volume Solution Handling)
For tasks involving small quantities of the compound in solution within a controlled environment (i.e., a chemical fume hood), the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles.[12] | Protects against accidental splashes of chemical solutions. |
| Hand Protection | Chemical-resistant nitrile gloves (min. 5 mil thickness). | Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of organic solvents.[11][13] |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves extended.[12][13] | Protects personal clothing and skin from minor spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot.[13] | Prevents injury from spills or dropped objects. |
High-Risk Operations (Weighing Solids, Large Volumes, Potential for Aerosolization)
For tasks with increased risk of exposure, such as handling the solid powder or working with larger volumes, enhanced PPE is required:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles worn in conjunction with a full-face shield.[11][13] | Provides comprehensive protection for the entire face from splashes, particularly when handling corrosive materials.[11] |
| Hand Protection | Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber).[11][14] | Offers enhanced protection against chemical permeation and allows for safe removal of the outer contaminated layer. |
| Body Protection | Chemical-resistant apron or smock worn over a flame-resistant lab coat.[11] | Provides an additional layer of protection against significant splashes of corrosive or toxic liquids.[11] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[14] | Required if handling outside of a certified fume hood or if there is a risk of generating dust or aerosols.[1][13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All handling of 1-(2-Ethoxybenzoyl)-2-methylpiperidine must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[7][10]
Workflow for Safe Chemical Handling
Caption: Step-by-step workflow for handling the chemical.
Disposal Plan: Cradle-to-Grave Responsibility
The principle for disposing of 1-(2-Ethoxybenzoyl)-2-methylpiperidine is to treat all associated materials as hazardous waste.[1][4]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be kept tightly sealed and stored in secondary containment.[1]
-
Solid Waste: All materials contaminated with the compound, including gloves, absorbent pads, and weighing papers, must be disposed of in a designated solid hazardous waste container.[1]
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1] This rinsate is hazardous liquid waste and must be collected.[1] The rinsed container should be managed according to institutional guidelines.[1]
-
Final Disposal: All waste must be handled by a licensed professional waste disposal service.[1][5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and ensure all documentation is correctly completed.[1]
Emergency Procedures: Planning for the Unexpected
Immediate and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[6][15] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[8][15] Rinse the mouth with water and seek immediate medical attention.[7][15]
Spill Response
The response to a spill depends on its size and location.
Caption: Decision tree for chemical spill response.
For any spill, the primary actions are to alert personnel in the area and remove all ignition sources.[4][16] For small spills inside a fume hood, trained personnel can use a spill kit to absorb the material with sand, dry lime, or soda ash, then place it in a sealed container for disposal.[4] For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.[16]
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Personal Protective Equipment | Division of Research Safety. University of Illinois. Available at: [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Princeton University. Available at: [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
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4-Piperidinopiperidine Safety Data Sheet. Antibodies.com. Available at: [Link]
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Personal Protective Equipment - Research Safety. University of Kentucky. Available at: [Link]
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Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available at: [Link]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
